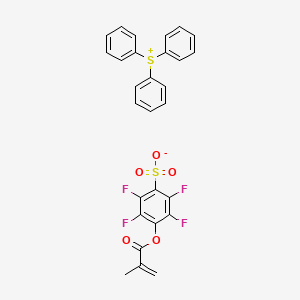

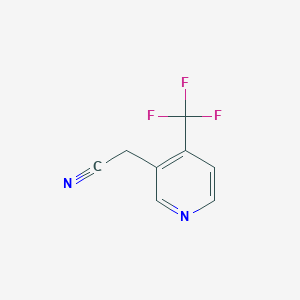

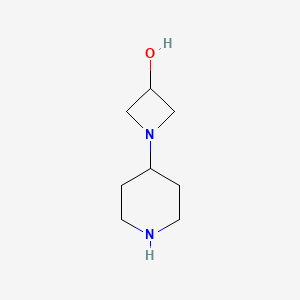

![molecular formula C15H11N3O3S B1393298 {[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 1325307-43-4](/img/structure/B1393298.png)

{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid

Descripción general

Descripción

The compound “{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid” is a type of 1,2,4-oxadiazole derivative . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Aplicaciones Científicas De Investigación

Anti-Infective Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- Method : The synthesis of these compounds involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms .

- Results : These compounds have shown potential in structure-activity relationship (SAR) studies, activity potential, and as promising targets for mode of action .

Synthesis of 2-(1,2,4-Oxadiazol-5-yl)anilines

- Field : Organic Chemistry

- Application : An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines .

- Method : The synthesis involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

- Results : This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as antimicrobial agents with activities against various bacterial and fungal strains .

- Method : The synthesis of these compounds involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms .

- Results : These compounds have shown potential in structure-activity relationship (SAR) studies, activity potential, and as promising targets for mode of action .

Anticancer Agents

- Field : Medicinal Chemistry

- Application : Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

- Method : The synthesis involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

- Results : This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Antiviral Agents

- Field : Medicinal Chemistry

- Application : Some indole derivatives, which can include 1,2,4-oxadiazole motifs, have been recognized as potential antiviral agents .

- Method : The synthesis of these compounds often involves the use of heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms .

- Results : These compounds have shown potential in structure-activity relationship (SAR) studies, activity potential, and as promising targets for mode of action .

Antidiabetic Agents

- Field : Medicinal Chemistry

- Application : Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications. These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

- Method : The synthesis involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

- Results : This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

Propiedades

IUPAC Name |

2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-13(20)9-22-12-7-6-11(8-16-12)15-17-14(18-21-15)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBHJXAAKWQBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

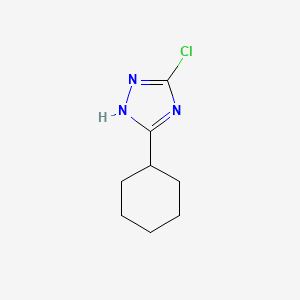

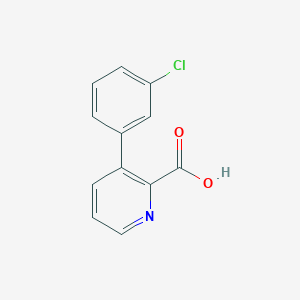

![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)

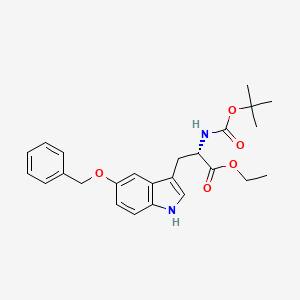

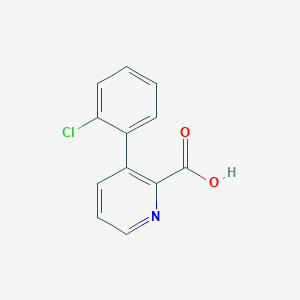

![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)

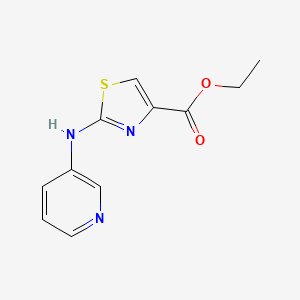

![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)

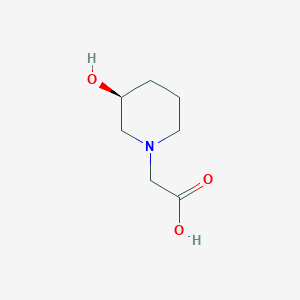

![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)